![molecular formula C10H11BrN4 B1526572 5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine CAS No. 1248508-98-6](/img/structure/B1526572.png)
5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine
Overview
Description
“5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine” is a heterocyclic compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The empirical formula of “5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine” is C7H5BrN4 . Its molecular weight is 225.05 . The SMILES string representation of the molecule is Brc1cnc (nc1)-n2ccnc2 .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
“5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine” is a solid . It is highly soluble in water and other polar solvents .Scientific Research Applications
Antibacterial Agents
Imidazole derivatives, including our compound of interest, have been studied for their potential as antibacterial agents . The presence of the imidazole ring can contribute to the inhibition of bacterial growth. Research has indicated that certain imidazole compounds show promising activity against various bacterial strains, making them candidates for further drug development .
Antimycobacterial Activity
The fight against tuberculosis has led to the exploration of imidazole derivatives as antimycobacterial agents . These compounds can interfere with the mycobacterial cell wall synthesis or protein synthesis, offering a pathway to combat mycobacterial infections .
Anti-inflammatory Properties
Imidazole derivatives are also known for their anti-inflammatory properties . They can modulate the body’s inflammatory response, which is beneficial in treating conditions like arthritis and other inflammatory diseases .
Antitumor Applications
The structural motif of imidazole is found in many antitumor agents . It can be involved in the disruption of cell division and induce apoptosis in cancer cells. This makes imidazole derivatives, such as our compound, valuable in the design of new chemotherapeutic drugs .
Antidiabetic Effects
Research has shown that imidazole derivatives can exhibit antidiabetic effects by influencing insulin signaling pathways or glucose metabolism. This opens up possibilities for these compounds to be used in managing diabetes .
Antiviral and Antioxidant Activities
Imidazole compounds have been reported to possess antiviral and antioxidant activities . They can inhibit viral replication or neutralize free radicals, which are harmful to cellular components. This dual functionality is particularly interesting for developing treatments for oxidative stress-related diseases and viral infections .
Future Directions
The future directions for “5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine” could involve exploring its potential biological activities and developing new drugs based on its structure. As imidazole has become an important synthon in the development of new drugs , this compound could also have potential applications in drug development.
properties
IUPAC Name |
5-bromo-N-(2-imidazol-1-ylethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c11-9-1-2-10(14-7-9)13-4-6-15-5-3-12-8-15/h1-3,5,7-8H,4,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEXEEGRSUBCHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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